[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring two pyrazole rings substituted with methyl and fluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common route includes the alkylation of pyrazole derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for drug development. Its pyrazole rings are known to exhibit various biological activities, making it a candidate for designing new pharmaceuticals targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Properties
Molecular Formula |
C12H18FN5 |
---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C12H18FN5/c1-10-5-15-17(2)12(10)8-14-6-11-7-16-18(9-11)4-3-13/h5,7,9,14H,3-4,6,8H2,1-2H3 |
InChI Key |
VMJKQMHAEHJYRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCC2=CN(N=C2)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.